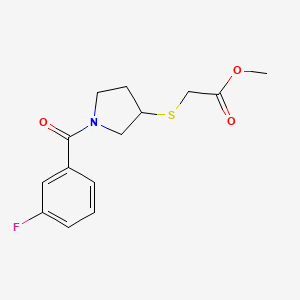

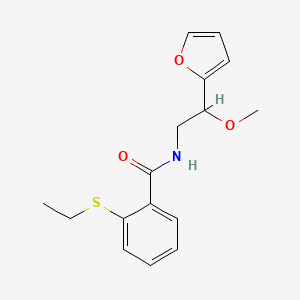

Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate" is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics of the compound . For instance, the synthesis of related pyrrolidine derivatives is described, which often involves cyclization reactions and can be used to infer possible synthetic routes for the target compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including regioselective chlorination, palladium-catalyzed cyanation/reduction sequences, and coupling reactions . For example, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives includes a 1,3-dipolar cycloaddition reaction, followed by a cyclization reaction . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate thioacetate and fluorobenzoyl moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and spectroscopic methods. For instance, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was elucidated, showing that it crystallizes in the triclinic space group with specific cell parameters and features weak intermolecular interactions . Similarly, the stereochemistry of certain pyrrolidine derivatives was characterized by single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of "this compound". However, the synthesis and reactivity of structurally similar compounds suggest that such a molecule could participate in reactions typical of pyrrolidine derivatives, such as nucleophilic substitutions or electrophilic additions, depending on the functional groups present .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, related compounds provide some context. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is an important property influencing the compound's behavior in biological systems . Additionally, the importance of intramolecular hydrogen bonding in determining the conformational properties of related species has been highlighted, which could also be relevant for the target compound .

Applications De Recherche Scientifique

Novel Synthesis Approaches and Chemical Properties

Synthesis and Antitumor Activity of Heterocyclic Compounds : A study detailed the synthesis of novel heterocyclic compounds with potential antitumor activity, highlighting the importance of structural modifications for enhanced efficacy. The research emphasizes the synthetic versatility of thiazole derivatives, suggesting that similar compounds could be synthesized to target specific biological activities (Shams et al., 2010).

Catalytic Applications : Research on N-heterocyclic carbenes has shown their efficiency as catalysts in various chemical reactions, indicating that compounds with similar structural motifs might be explored for catalytic applications, potentially including those involving thiazole and pyrrolidinyl groups (Grasa et al., 2002).

Biological Activities and Applications

Antiproliferative Agents : Compounds featuring benzothiazole and pyridine-thiazole hybrids have been synthesized and evaluated for their cytotoxic actions towards various cancer cell lines. These studies suggest that structurally related compounds, like the one , may possess significant antiproliferative or anticancer activities, showcasing the potential for further investigation in this area (Ivasechko et al., 2022).

Metal Sensing and Fluorescence : Investigations into the fluorescence properties of pyridylthiazoles suggest that such compounds can be highly luminescent and may serve as metal sensors or laser dyes. This indicates the potential for the development of novel fluorescent markers or sensors based on the structural framework similar to methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate (Grummt et al., 2007).

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many bioactive molecules . Pyrrolidine derivatives are known to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Generally, compounds with a heterocyclic ring structure like pyrrolidine are well-absorbed and can readily cross biological membranes .

Propriétés

IUPAC Name |

methyl 2-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3S/c1-19-13(17)9-20-12-5-6-16(8-12)14(18)10-3-2-4-11(15)7-10/h2-4,7,12H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHXCZWKBDGFQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)

![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)